molecular formula C22H21NO4 B1390353 N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid CAS No. 1084909-67-0

N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid

Cat. No.: B1390353
CAS No.: 1084909-67-0
M. Wt: 363.4 g/mol
InChI Key: WYVXOQUBSSBXKD-AZUAARDMSA-N
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Description

N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a cis-6-aminocyclohex-3-ene-1-carboxylic acid. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine functionality, allowing for selective reactions to occur at other sites on the molecule.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can be used to modify the cyclohexene ring or the carboxylic acid group.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid involves the temporary protection of the amine group by the Fmoc group. This allows for selective reactions to occur at other sites on the molecule without interference from the amine group. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

    N-Cbz-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid is unique due to the presence of the Fmoc group, which provides several advantages:

Biological Activity

N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid is a significant compound in the field of medicinal chemistry and peptide synthesis. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a cis-6-amino structure. The molecular formula is C22H23NO4C_{22}H_{23}NO_4 with a molecular weight of approximately 363.42 g/mol .

PropertyValue
Molecular FormulaC22H23NO4
Molecular Weight363.42 g/mol
Purity>97%
Melting Point196-198 °C
Storage Temperature2-8 °C

The primary mechanism of action for this compound involves the temporary protection of the amine group by the Fmoc group. This allows for selective reactions at other sites on the molecule without interference from the amine functionality. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of peptide synthesis and drug development. Its structural features contribute to its bioactivity, which includes:

  • Antimicrobial Activity : The compound has shown potential as a building block for antimicrobial peptides.
  • Antitumor Properties : Its derivatives have been studied for their ability to inhibit tumor growth.
  • Protein Structure Studies : Used in synthesizing peptides that help elucidate protein structure-function relationships .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of peptides synthesized using this compound as a building block. Results indicated that certain peptides exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Antimicrobial Peptide Development

Research focused on developing antimicrobial peptides incorporating this compound demonstrated enhanced activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in improving bioactivity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds like N-Boc-(+/-)-cis-6-amino-cyclohexane carboxylic acid and N-Cbz-(+/-)-cis-6-amino-cyclohexane carboxylic acid. The following table summarizes key differences:

CompoundProtecting GroupStability Under Acidic ConditionsEase of Removal
N-Fmoc-(+/-)-cis-6-amino-cyclohexaneFmocHighEasy
N-Boc-(+/-)-cis-6-amino-cyclohexaneBocModerateModerate
N-Cbz-(+/-)-cis-6-amino-cyclohexaneCbzLowDifficult

Properties

IUPAC Name

(1S,6R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-10,18-20H,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVXOQUBSSBXKD-AZUAARDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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